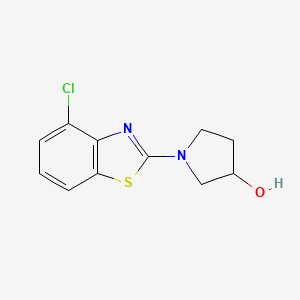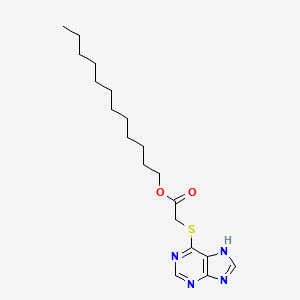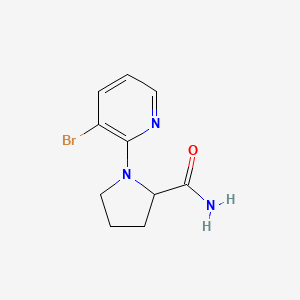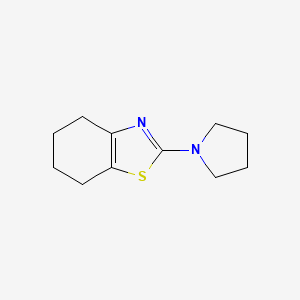![molecular formula C14H17N3OS2 B12264626 1-[6-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide](/img/structure/B12264626.png)
1-[6-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
The synthesis of 1-[6-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound.
Introduction of Methylsulfanyl Group: The methylsulfanyl group is introduced via nucleophilic substitution using methylthiol or its derivatives.
Formation of Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Coupling Reactions: The final step involves coupling the benzothiazole moiety with the piperidine ring and introducing the carboxamide group through amide bond formation.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Chemical Reactions Analysis
1-[6-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the benzothiazole ring or the piperidine ring.
Amidation: The carboxamide group can be modified through reactions with amines or other nucleophiles.
Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[6-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[6-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity. The carboxamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-[6-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide can be compared with other benzothiazole derivatives and piperidine-containing compounds:
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 6-methylbenzothiazole share the benzothiazole core but differ in their substituents and biological activities.
Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and 1-benzylpiperidine have similar piperidine rings but differ in their additional functional groups and applications.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17N3OS2 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
1-(6-methylsulfanyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C14H17N3OS2/c1-19-10-2-3-11-12(8-10)20-14(16-11)17-6-4-9(5-7-17)13(15)18/h2-3,8-9H,4-7H2,1H3,(H2,15,18) |
InChI Key |
OZZFIVGYMVWOHC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)N3CCC(CC3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]cyclobutan-1-ol](/img/structure/B12264548.png)
![5-Chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-fluoropyridine](/img/structure/B12264549.png)
![3-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B12264561.png)

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine](/img/structure/B12264575.png)


![2-{1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B12264583.png)
![N-methyl-N-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)pyridin-2-amine](/img/structure/B12264590.png)
![N,N-dimethyl-6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B12264600.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(trifluoromethyl)pyridine](/img/structure/B12264612.png)

![4-(6-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B12264616.png)
![Piperazine, 1-[(4-methoxy-3-nitrophenyl)sulfonyl]-4-methyl-](/img/structure/B12264624.png)
